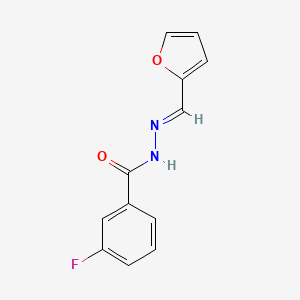![molecular formula C18H17FN2O3 B5554718 3-fluoro-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5554718.png)
3-fluoro-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-fluoro-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide, also known as FMCPB, is a chemical compound that has gained significant interest in the field of medicinal chemistry due to its potential therapeutic applications. FMCPB is a benzamide derivative that has been shown to possess various biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Fluorinated Heterocycles Synthesis : The incorporation of fluorine atoms into organic molecules, such as 3-fluoro-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide, is a strategy to enhance the molecule's chemical stability, lipophilicity, and biological activity. Research demonstrates diverse synthesis routes of fluorinated heterocycles, leveraging rhodium(III)-catalyzed C-H activation for the creation of compounds with potential pharmaceutical applications (Wu et al., 2017).
Crystal Structure and Disorder : The study of 3-fluoro-N-(3-fluorophenyl) benzamide, a similar compound, highlighted concomitant polymorphism due to disorder within the crystal structure, affecting the material's physical properties and potentially its reactivity and stability (Chopra & Row, 2008).
Biological Activity and Applications
Biological Activity : Compounds structurally related to this compound, such as N-benzoyl-N'-dialkylthiourea derivatives, have been explored for their biological activities. Studies have reported on their synthesis, structure, and evaluation against various pathogens, showing potential as antifungal agents (Weiqun et al., 2005).
Antitumor Activity : Another related compound, 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, synthesized through a specific condensation process, demonstrated significant inhibition on the proliferation of cancer cell lines, suggesting potential therapeutic applications in cancer treatment (Lu et al., 2017).
Materials Science and Photophysics
- Solid-State Fluorescence : The synthesis and study of fluorophore molecules combining naphthalimide and phosphazene groups reveal insights into their photophysical properties and solid-state fluorescence. Such compounds, by exhibiting excimer emission, show potential for applications in materials science, particularly in the development of new fluorescent materials (Ün et al., 2017).
Neuroimaging Applications
- Neuroimaging : Compounds like 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide have been used as molecular imaging probes for quantifying serotonin 1A receptor densities in the brains of Alzheimer's disease patients using positron emission tomography (PET). This highlights the potential of fluorine-containing benzamides in the development of diagnostic tools for neurodegenerative diseases (Kepe et al., 2006).
Eigenschaften
IUPAC Name |
3-fluoro-N-[2-(morpholine-4-carbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3/c19-14-5-3-4-13(12-14)17(22)20-16-7-2-1-6-15(16)18(23)21-8-10-24-11-9-21/h1-7,12H,8-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMKEDLDMCEVBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-({2-[1-(spiro[2.4]hept-1-ylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5554676.png)

![N-ethyl-3,5-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5554686.png)



![2-{[4-allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5554713.png)


![4-(4-chlorophenyl)-N-[(5-methyl-2-furyl)methylene]-1-piperazinamine](/img/structure/B5554743.png)
![3-[5-(methylthio)-1H-tetrazol-1-yl]phenol](/img/structure/B5554746.png)